molecular formula C12H14ClNO2 B8414380 2-Chloro-beta-oxo-N-propylbenzenepropanamide

2-Chloro-beta-oxo-N-propylbenzenepropanamide

Cat. No. B8414380
M. Wt: 239.70 g/mol
InChI Key: XORIKCHSCKNTRE-UHFFFAOYSA-N
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Patent
US07825278B2

Procedure details

A suspension of 5-(2-chlorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (2.06 g, 7.30 mmol) in 100 mL of toluene was treated with neat propylamine (550 μL, 395 mg, 6.70 mmol) added dropwise via syringe. The reaction was then heated at 80-90° C. for 4 h. Once at rt, the reaction was concentrated to dryness. The residue was adsorbed onto flash silica gel and added to 19 cm of flash silica gel in a 5 cm dia. column. Elution with 4:1 hexanes/EtOAc afforded 851 mg (53%) of the title compound as a yellow oil.
Name
5-(2-chlorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
550 μL
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[C:4]([CH:6]1[C:11](=[O:12])OC(C)(C)OC1=O)=[O:5].[CH2:20]([NH2:23])[CH2:21][CH3:22]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[C:4](=[O:5])[CH2:6][C:11]([NH:23][CH2:20][CH2:21][CH3:22])=[O:12]

Inputs

Step One
Name
5-(2-chlorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
2.06 g
Type
reactant
Smiles
ClC1=C(C(=O)C2C(OC(OC2=O)(C)C)=O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
550 μL
Type
reactant
Smiles
C(CC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise via syringe
CONCENTRATION
Type
CONCENTRATION
Details
Once at rt, the reaction was concentrated to dryness
ADDITION
Type
ADDITION
Details
added to 19 cm of flash silica gel in a 5 cm dia
WASH
Type
WASH
Details
Elution with 4:1 hexanes/EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(CC(=O)NCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 851 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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